molecular formula C12H8Cl2FNO B15410190 2-(2,4-Dichlorophenoxy)-6-fluoroaniline CAS No. 827579-41-9

2-(2,4-Dichlorophenoxy)-6-fluoroaniline

Cat. No.: B15410190
CAS No.: 827579-41-9
M. Wt: 272.10 g/mol
InChI Key: RXRSYTSWLVWFSG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-6-fluoroaniline is a synthetic organic compound of significant interest in advanced chemical research. Its molecular structure incorporates a 2,4-dichlorophenoxy group linked to a 6-fluoroaniline moiety, suggesting potential as a key intermediate in the development of novel active substances. Researchers value this compound for structure-activity relationship (SAR) studies, particularly in agrochemical discovery. The 2,4-dichlorophenoxy group is a well-known motif in herbicidal science, as it is the active core of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), a synthetic auxin that induces uncontrolled growth in broadleaf plants . The aniline group, especially when halogenated with fluorine, is a common building block in pharmaceutical and material science research. The specific position of the fluorine atom on the aniline ring can be critical for modulating the molecule's electronic properties, metabolic stability, and binding affinity, which are key parameters in drug design . This combination of structural features makes 2-(2,4-Dichlorophenoxy)-6-fluoroaniline a promising candidate for investigators exploring new herbicides, studying plant hormone mechanisms, or developing synthetic methodologies for complex amine-containing molecules. It is strictly for use in laboratory research settings.

Properties

CAS No.

827579-41-9

Molecular Formula

C12H8Cl2FNO

Molecular Weight

272.10 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-6-fluoroaniline

InChI

InChI=1S/C12H8Cl2FNO/c13-7-4-5-10(8(14)6-7)17-11-3-1-2-9(15)12(11)16/h1-6H,16H2

InChI Key

RXRSYTSWLVWFSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-(2,4-Dichlorophenoxy)-6-fluoroaniline and related compounds:

Compound Structure Molecular Weight Key Applications Toxicity/Safety
2-(2,4-Dichlorophenoxy)-6-fluoroaniline Aniline core with 2,4-dichlorophenoxy and 6-fluoro substituents ~276.1 g/mol* Potential agrochemical/pharmaceutical R&D Likely moderate toxicity (aniline derivatives)
2,4-Dichlorophenoxyacetic acid (2,4-D) Acetic acid derivative with 2,4-dichlorophenoxy group 221.04 g/mol Broad-spectrum herbicide Carcinogenic (limited animal evidence)
2-(2,4-Dichlorophenoxy) Propionic Acid Propionic acid chain with 2,4-dichlorophenoxy group 235.06 g/mol Herbicide Carcinogenic (lung cancer in animals)
2-Chloro-6-fluoroaniline Aniline with 2-chloro and 6-fluoro substituents 145.56 g/mol Pharmaceutical intermediate Moderate toxicity (halogenated aniline)
2-(Difluoromethylsulphonyl)-6-fluoroaniline Aniline with difluoromethylsulphonyl and 6-fluoro groups 225.19 g/mol Drug synthesis, agrochemicals Harmful upon exposure; requires careful handling

*Estimated based on structural analogs.

Structural and Functional Differences

  • Backbone Variation: Unlike 2,4-D and its propionic acid analog (), 2-(2,4-Dichlorophenoxy)-6-fluoroaniline lacks a carboxylic acid group, replacing it with an aniline moiety. This structural shift may reduce herbicidal activity but enhance suitability as a building block for pharmaceuticals or selective agrochemicals .
  • Halogenation Patterns : The compound’s 6-fluoro substituent distinguishes it from simpler chloro-anilines (e.g., 2-chloro-6-fluoroaniline in ). Fluorine’s electron-withdrawing effects could improve binding affinity in target enzymes or receptors .
  • However, the aniline core may alter its mechanism of action compared to carboxylic acid derivatives.

Application Comparison

  • Herbicidal Potential: While 2,4-D and 2,4-DP are established herbicides, 2-(2,4-Dichlorophenoxy)-6-fluoroaniline’s aniline group may limit its efficacy as a standalone herbicide. Instead, it could serve as a precursor for synthesizing novel auxin mimics or inhibitors (e.g., triclosan analogs in ).
  • Pharmaceutical Utility : The compound’s fluorinated aniline structure aligns with trends in drug design, where fluorine enhances bioavailability and metabolic stability. For example, 2-(difluoromethylsulphonyl)-6-fluoroaniline is used in targeted therapies (), suggesting similar applications for the target compound.

Research Findings and Implications

  • Synthetic Auxin Analogs: highlights that modifications to the phenoxy group and backbone (e.g., acetic vs. propionic acid) significantly alter herbicidal activity. The target compound’s aniline group may enable novel interactions with auxin receptors or enzymes like InhA ().
  • Fluorine’s Role: Fluorinated anilines, such as 2-chloro-6-fluoroaniline, are prized in medicinal chemistry for their enhanced selectivity and stability (). This suggests that 2-(2,4-Dichlorophenoxy)-6-fluoroaniline could improve the pharmacokinetic profiles of derived compounds.
  • Environmental Impact : While 2,4-D and related herbicides face scrutiny due to toxicity (), the target compound’s distinct structure may offer a safer profile for crop protection, pending further study.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenoxy)-6-fluoroaniline, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling. For example, coupling 2,4-dichlorophenol with 6-fluoro-2-nitroaniline under basic conditions (e.g., K₂CO₃ in DMF at 120°C), followed by catalytic hydrogenation to reduce the nitro group to an amine . Optimization involves adjusting reaction time, temperature, and catalyst loading (e.g., Pd/C for hydrogenation). Monitor intermediates using TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of 2-(2,4-Dichlorophenoxy)-6-fluoroaniline?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>98% recommended for biological assays).
  • Structural Confirmation :
  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ ~5 ppm, broad) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: ~292.5 for C₁₂H₈Cl₂FNO).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures .

Q. What safety protocols are critical when handling 2-(2,4-Dichlorophenoxy)-6-fluoroaniline?

  • Methodology :

  • Storage : Store in airtight, light-resistant containers at 4°C, away from oxidizing agents (e.g., peroxides) and metals .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure. Skin absorption is a significant risk .
  • Carcinogenicity : Treat as a potential carcinogen (Category 2B per IARC). Limit exposure via engineering controls (e.g., glove boxes) and regular air monitoring .

Advanced Research Questions

Q. How do substituent positions (2,4-dichlorophenoxy and 6-fluoro) influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density and HOMO/LUMO distributions. The electron-withdrawing Cl and F groups reduce aromatic ring electron density, directing electrophilic substitution to meta/para positions .
  • Experimental Validation : Conduct nitration or bromination reactions to assess regioselectivity. Compare yields of products via GC-MS or NMR .

Q. What strategies can mitigate conflicting spectral data (e.g., unexpected peaks in NMR) during structural analysis?

  • Methodology :

  • Contaminant Identification : Use LC-MS to detect byproducts (e.g., incomplete reduction of nitro intermediates).
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆) are free from moisture, which may cause amine proton exchange broadening .
  • Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by rotational isomerism of the phenoxy group.

Q. How can researchers design toxicity studies to evaluate the compound’s carcinogenic potential?

  • Methodology :

  • In-Vitro Assays : Use Ames test (bacterial reverse mutation) to assess mutagenicity and MTT assay in human lung cell lines (e.g., A549) to screen for cytotoxicity .
  • In-Vivo Models : Administer subchronic doses (oral or dermal) to rodents, monitoring tumor incidence and histopathology over 6–12 months .
  • Dose-Response Analysis : Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs).

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